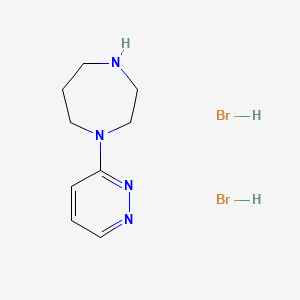

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Vue d'ensemble

Description

The compound “1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide” is a chemical compound used in scientific research. It is a salt with a molecular weight of 340.06 . The IUPAC name for this compound is [1- (3-pyridazinyl)-2-pyrrolidinyl]methanamine dihydrobromide .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which are part of the structure of the compound, has been discussed in various studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyridazine ring, which is part of the structure of the compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis

The pyrrolidine ring, which is part of the structure of the compound, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.06 . The InChI code for the compound is 1S/C9H14N4.2BrH/c10-7-8-3-2-6-13 (8)9-4-1-5-11-12-9;;/h1,4-5,8H,2-3,6-7,10H2;2*1H .Applications De Recherche Scientifique

Antimicrobial Activity

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide: has been studied for its potential antimicrobial properties. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial effects . This compound, with its unique structure, could be pivotal in the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens.

Antidepressant and Anxiolytic Effects

The pyridazine scaffold is recognized for its antidepressant and anxiolytic activities. Research into 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide could lead to the development of novel treatments for mood disorders. Its efficacy and safety profile may offer advantages over existing therapies .

Cardiovascular Therapeutics

Pyridazine derivatives have shown promise in cardiovascular medicine, particularly as cardiotonic agents. The structural analogs of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide have been found potent in enhancing cardiac contractility, which could be beneficial in treating heart failure .

Anti-Inflammatory and Analgesic Applications

The compound’s potential anti-inflammatory and analgesic properties make it a candidate for the treatment of chronic pain and inflammatory diseases. By modulating inflammatory pathways, it could provide relief without the side effects associated with traditional anti-inflammatory drugs .

Anticancer Research

Pyridazine derivatives are being explored for their anticancer properties. 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide may inhibit the growth of cancer cells or interfere with pathways critical to tumor development. Its role in cancer research could be significant in discovering new oncology treatments .

Agrochemical Design

The pyridazine ring is present in some commercially available agrochemicals. Research into 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide could lead to the development of new herbicides or pesticides that are more effective and environmentally friendly .

Neuroprotective Agents

Given the neuroactive potential of pyridazine derivatives, 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide could be investigated as a neuroprotective agent. It might play a role in protecting neuronal cells from damage or degeneration in conditions like Alzheimer’s disease .

Antihypertensive Effects

The compound could also be explored for its antihypertensive effects. Pyridazine derivatives have been associated with blood pressure-lowering activities, which could be harnessed in the management of hypertension .

Mécanisme D'action

Target of Action

Pyridazinone derivatives, which are structurally similar, have been shown to interact with a range of biological targets . For instance, both the arylpiperazinyl and the pyridazinone moieties are key elements for α 1-AR affinity .

Mode of Action

Pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the pharmacological activities of related pyridazinone derivatives, it can be inferred that this compound may influence a variety of biochemical pathways .

Pharmacokinetics

The easy functionalization at various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Related pyridazinone derivatives have been shown to possess a wide range of pharmacological properties such as anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity . Therefore, it is plausible that 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide may have similar effects.

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

1-pyridazin-3-yl-1,4-diazepane;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2BrH/c1-3-9(12-11-5-1)13-7-2-4-10-6-8-13;;/h1,3,5,10H,2,4,6-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOMMSPMAIPIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NN=CC=C2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

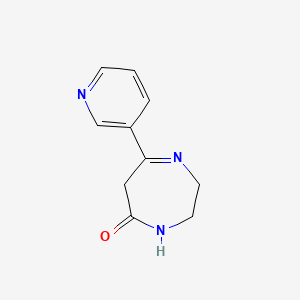

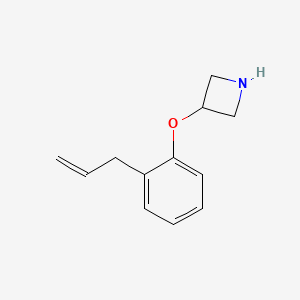

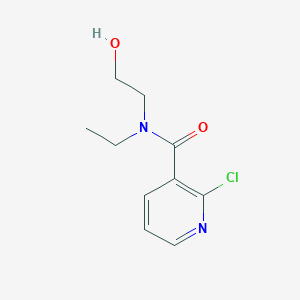

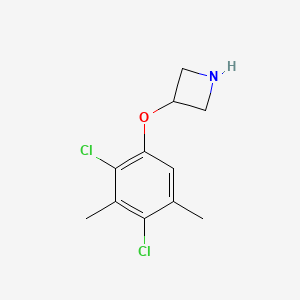

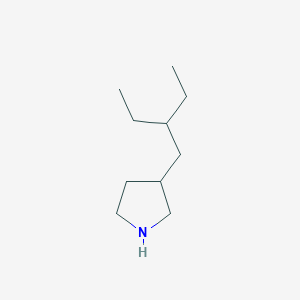

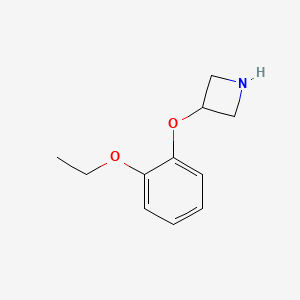

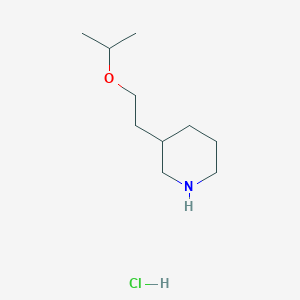

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1395359.png)

![Imidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1395362.png)

![6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1395364.png)

![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)